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Executive Summary
Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, and covalent inhibitor of the

severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a

critical enzyme for viral replication.[1][2][3] Developed by Pardes Biosciences, pomotrelvir
showed promise in preclinical studies due to its potent in vitro antiviral activity against multiple

SARS-CoV-2 variants.[1][3] However, the clinical development of pomotrelvir was suspended

following a Phase II trial that did not meet its primary endpoint.[4][5] This guide provides a

comprehensive technical overview of the available pharmacokinetic and oral bioavailability data

for pomotrelvir, compiled from preclinical and clinical research.

Introduction
The COVID-19 pandemic spurred unprecedented research and development into antiviral

therapeutics. A key target for many of these efforts was the SARS-CoV-2 main protease

(Mpro), an enzyme essential for processing viral polyproteins into functional units, thereby

making it indispensable for viral replication.[6] Pomotrelvir emerged as a promising oral Mpro

inhibitor. This document synthesizes the current understanding of its absorption, distribution,

metabolism, and excretion (ADME) properties, providing a valuable resource for researchers in

the field of antiviral drug development.
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Pharmacokinetics
A pivotal study in healthy male adults utilized [14C]-labeled microtracers to elucidate the

pharmacokinetic profile of pomotrelvir.[7] This study provided key insights into its absorption,

metabolism, and excretion.

Absorption
Following oral administration, pomotrelvir is rapidly absorbed.[7] The high recovery of the total

radioactive dose in excreta suggests good absorption from the gastrointestinal tract.[7]

Distribution
Specific details regarding the volume of distribution and tissue penetration of pomotrelvir are

not extensively available in the public domain.

Metabolism
Pomotrelvir undergoes extensive metabolism, which is the primary route of its elimination.[7]

The major metabolic pathway identified is the hydrolysis of its peptide bonds, which is then

followed by phase II conjugation reactions.[7] The study using radiolabeled pomotrelvir
identified eleven major metabolites.[7] The low recovery of the intact drug in both urine and

feces underscores the significance of its metabolic clearance.[7]

Excretion
The excretion of pomotrelvir and its metabolites occurs through both renal and fecal routes. In

the [14C] microtracer study, the mean total recovery of the radioactive dose was approximately

94% within 96 hours of administration.[7] Of the recovered dose, the distribution between urine

and feces varied slightly depending on the position of the radiolabel, but both were significant

routes of elimination.[7] A very small percentage of the administered dose was recovered as

intact pomotrelvir in the urine (approximately 3%) and feces (approximately 5%), further

confirming that the drug is cleared predominantly through metabolism.[7]

Quantitative Pharmacokinetic Data
Despite evidence of its oral bioavailability and rapid absorption, specific quantitative human

pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak
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plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for

pomotrelvir and its metabolites are not publicly available. The discontinuation of its clinical

development has likely limited the publication of such detailed data.

Table 1: Summary of Excretion Data from a Human [14C] Microtracer Study[7]

Parameter Lactam Cohort Benzene Cohort

Mean Total Radioactive Dose

Recovered
93.8% 94.2%

Recovery in Urine 58% 75%

Recovery in Feces 36% 19%

Intact Pomotrelvir in Urine ~3% ~3%

Intact Pomotrelvir in Feces ~5% ~5%

Oral Bioavailability
Pomotrelvir is described as an orally bioavailable inhibitor of the SARS-CoV-2 Mpro.[1][7] The

high recovery of the administered radioactive dose in the human microtracer study is a strong

indicator of good oral absorption. However, a specific percentage for its absolute or relative oral

bioavailability in humans has not been reported in the available literature.

Experimental Protocols
Human [14C] Microtracer Study
Objective: To characterize the pharmacokinetics, metabolism, and excretion of pomotrelvir
after a single oral dose in healthy male adults.[7]

Methodology:

Study Design: A single-dose, open-label study in two separate cohorts of healthy male

volunteers.[7]

Investigational Product: A single oral dose of 700 mg pomotrelvir containing a 5 µCi [14C]-

labeled microtracer. Two different isotopomers were used in separate cohorts: [lactam
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carbonyl-14C-pomotrelvir] and [benzene ring-U-14C-pomotrelvir].[7]

Sample Collection: Plasma, urine, and feces were collected at various time points to

measure radioactivity and characterize metabolites.[7]

Analytical Methods: Liquid chromatography-accelerator mass spectrometry (LC-AMS) and

liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used for the detection

and characterization of pomotrelvir and its metabolites.[7]

Visualizations
Mechanism of Action: Inhibition of SARS-CoV-2 Main
Protease
Pomotrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-

like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into

individual functional proteins necessary for viral replication. As a competitive and covalent

inhibitor, pomotrelvir binds to the active site of Mpro, blocking its function and thereby halting

the viral life cycle.[1][3][6]
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Caption: Pomotrelvir inhibits the SARS-CoV-2 main protease (Mpro).

Experimental Workflow: Human [14C] Microtracer Study
The workflow for the human absorption, metabolism, and excretion (AME) study using [14C]-

labeled pomotrelvir involved several key stages from dosing to analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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